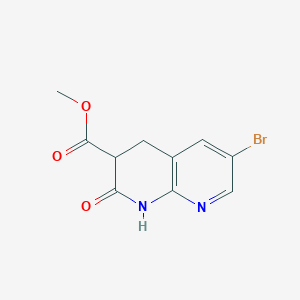

Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-2-oxo-3,4-dihydro-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-16-10(15)7-3-5-2-6(11)4-12-8(5)13-9(7)14/h2,4,7H,3H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMXGMUEKGWKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(NC1=O)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455545 | |

| Record name | Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335031-10-2 | |

| Record name | Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Ring Formation

Constructing the 1,8-naphthyridine core necessitates cyclization of brominated intermediates. A plausible route involves reductive amination or Pictet-Spengler-type reactions to form the tetrahydro ring. In a related synthesis, 2-methylarylidene-tert-butylamines undergo formylation and reductive amination to yield tetrahydroisoquinolines . Adapting this:

-

Condensation : React a brominated diketone or keto-ester with an amine (e.g., ethylenediamine) under acidic conditions.

-

Cyclization : Use dehydrating agents (e.g., POCl₃) or catalytic hydrogenation to close the ring .

Example conditions from tetrahydroisoquinoline synthesis :

-

Temperature : 60–70°C for formylation.

-

Reducing agent : Sodium cyanoborohydride (NaBH₃CN) for reductive amination.

Oxidation of Methyl Groups to Carboxylic Acids

Post-cyclization, oxidation of a methyl group to a carboxylic acid is essential. Patent JP4028612B2 employs molecular oxygen in the presence of cobalt and manganese acetate catalysts :

-

Catalyst system : Co(OAc)₂·4H₂O (1.5 wt%), Mn(OAc)₂·4H₂O (1.5 wt%), and KBr (1.0 wt%).

-

Conditions : 175°C, 30 kg/cm² air pressure, glacial acetic acid solvent.

-

Yield : 96.5 mol% for 6-bromo-2-naphthalenecarboxylic acid .

For naphthyridines, similar oxidation conditions would apply, though steric and electronic effects of the heterocycle may necessitate adjusted temperatures (e.g., 150–180°C) or prolonged reaction times.

Esterification with Methanol

The final step involves esterifying the carboxylic acid with methanol. Example 3 of JP4028612B2 demonstrates this using concentrated sulfuric acid as a catalyst :

-

Methanol-to-acid ratio : 6.8:1 (w/w).

-

Temperature : 130°C, 2 hours.

Alternative catalysts : p-Toluenesulfonic acid (p-TsOH) or thionyl chloride (SOCl₂) pre-activation may enhance efficiency .

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Regioselectivity in bromination : Competing bromination at adjacent positions may occur; directing groups (e.g., methoxy) could improve selectivity .

-

Oxidation side reactions : Over-oxidation to ketones or decarboxylation necessitates careful catalyst tuning .

-

Esterification efficiency : Acid-sensitive intermediates may degrade; milder conditions (e.g., DCC/DMAP) could be explored .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of various substituted naphthyridine derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Synthetic Routes

| Method | Description |

|---|---|

| Cyclization | Involves the reaction of precursors under controlled conditions. |

| Continuous Flow Reactors | Used in industrial production for consistent quality and yield. |

Chemistry

Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions (substitution, reduction, oxidation) allows chemists to develop new derivatives with tailored properties.

Biology

The compound is investigated for its bioactive potential in biological assays. Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial and anticancer activities. Studies have shown that compounds similar to methyl 6-bromo derivatives can inhibit cancer cell proliferation and possess significant antimicrobial properties .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties , particularly:

- Anti-inflammatory effects : Potential to reduce inflammation in various models.

- Anticancer activities : Demonstrated efficacy against different cancer cell lines.

Industry

This compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Antimicrobial Activity

A study conducted on various naphthyridine derivatives demonstrated that methyl 6-bromo compounds exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Anticancer Properties

Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of methyl 6-bromo derivatives against human breast cancer cells (MCF7). The study reported an IC50 value indicating effective cell proliferation inhibition at low concentrations .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and its analogs:

Physical and Chemical Properties

- Solubility: The methyl ester’s polarity likely enhances solubility in polar solvents (e.g., methanol) compared to the non-esterified analog (CAS 1365272-11-2).

- Thermal Stability : The target compound’s high boiling point (~439°C) suggests stability under high-temperature conditions, advantageous for industrial synthesis .

Biological Activity

Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS Number: 335031-10-2) is a compound that belongs to the naphthyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity associated with this compound, synthesizing findings from various studies and reviews.

- Molecular Formula : C10H9BrN2O3

- Molecular Weight : 285.097 g/mol

- Storage Conditions : Room temperature

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of anticancer research. The following sections detail these activities.

Anticancer Activity

Research indicates that naphthyridine derivatives possess significant anticancer properties. For instance:

- Mechanism of Action : Naphthyridine compounds often exhibit their anticancer effects through apoptosis induction and cell cycle arrest mechanisms. They can intercalate into DNA and modulate various signaling pathways related to cell proliferation and survival .

-

Case Studies :

- A study on related naphthyridine derivatives demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 10 to 20 µg/mL .

- Another investigation highlighted that analogs of naphthyridine derivatives could inhibit tumor growth in xenograft models, suggesting their potential for in vivo applications .

Antimicrobial Activity

Naphthyridine compounds have also been explored for their antimicrobial properties:

- Activity Spectrum : Some studies have reported that naphthyridine derivatives exhibit inhibitory effects against various bacterial strains. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Mechanisms : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Comparative Biological Activities of Naphthyridine Derivatives

The following table summarizes the biological activities of selected naphthyridine derivatives compared to this compound:

| Compound Name | Anticancer IC50 (µg/mL) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| Methyl 6-bromo-2-oxo... | 10 - 20 | Effective against S. aureus | DNA intercalation |

| Aaptamine Derivative | 10.47 - 15.03 | Moderate against E. coli | Apoptosis induction |

| Other Naphthyridines | Varies (0.03 - 8.5) | Effective against various strains | Cell membrane disruption |

Research Findings and Future Directions

Recent literature emphasizes the need for further studies on this compound to fully elucidate its biological mechanisms and therapeutic potential:

- In Vivo Studies : More comprehensive in vivo studies are required to assess the efficacy and safety profiles of this compound.

- Structural Modifications : Investigating structural modifications may enhance its biological activity and selectivity towards cancer cells or pathogens.

- Combination Therapies : Exploring combination therapies with other anticancer agents could provide synergistic effects that improve treatment outcomes.

Q & A

Q. What are the established synthetic routes for Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate, and how does hydrolysis affect its structure?

The compound can be synthesized via alkylation or arylation of the 1,8-naphthyridine core. A key reaction involves hydrolysis under basic conditions: treatment with NaOH in MeOH/H₂O at reflux removes the methyl ester group, yielding 6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one (88% yield after acidification) . This highlights the ester group’s lability under basic conditions, necessitating careful pH control during synthesis.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

X-ray crystallography is essential for unambiguous structural confirmation. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used in crystallographic analysis . For routine characterization, employ:

Q. What are the documented reactivity patterns of the 1,8-naphthyridine scaffold in this compound?

The bromine substituent at position 6 is a key site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 2-oxo group can participate in hydrogen bonding, influencing crystallization behavior . The ester group enables further functionalization via hydrolysis or transesterification .

Advanced Research Questions

Q. How can conflicting crystallographic data arising from hydrogen-bonding networks be resolved for this compound?

Use graph-set analysis to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns common in naphthyridines) . For ambiguous datasets, compare experimental results with computational models (DFT-optimized geometries) and validate using SHELXL’s refinement tools .

Q. What experimental design considerations are critical for optimizing Suzuki-Miyaura coupling at the 6-bromo position?

Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/heteroaryl coupling partners.

- Solvent system : Use DMF/H₂O mixtures to balance solubility and reactivity.

- Base compatibility : Cs₂CO₃ or K₃PO₄ to avoid ester hydrolysis . Monitor reaction progress via LC-MS to detect intermediates and byproducts.

Q. How do steric and electronic effects influence the regioselectivity of alkylation reactions on the naphthyridine core?

The 1,8-naphthyridine’s electronic asymmetry directs alkylation to the nitrogen at position 1. Steric hindrance from the 6-bromo substituent further limits reactivity at adjacent positions. Computational studies (e.g., NBO analysis) can predict charge distribution and guide reagent selection .

Q. What strategies mitigate challenges in crystallizing this compound due to its flexible tetrahydro ring?

- Co-crystallization : Use hydrogen-bond donors (e.g., carboxylic acids) to stabilize the oxo group.

- Temperature control : Slow cooling from DMSO or DMF solutions improves crystal quality.

- Twinned data handling : Employ SHELXL’s TWIN/BASF commands for refinement .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for hydrolysis of the methyl ester group?

Variability often stems from pH control during workup. For reproducible results:

- Maintain pH 7 during acidification to prevent lactam ring opening.

- Use in situ monitoring (e.g., FTIR for ester C=O loss at ~1700 cm⁻¹) .

Q. Why do computational models sometimes fail to predict the compound’s solid-state packing arrangement?

Weak intermolecular interactions (e.g., C–H···π or halogen bonding) are often underestimated in DFT calculations. Complement models with Hirshfeld surface analysis to identify non-classical interactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.